molecular formula C19H17ClN2O5 B611662 VER-50589 CAS No. 747413-08-7

VER-50589

Cat. No. B611662
Key on ui cas rn: 747413-08-7
M. Wt: 388.8 g/mol
InChI Key: JXPCDMPJCKNLBY-UHFFFAOYSA-N
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Patent
US07705027B2

Procedure details

To an ice-bath cooled solution of 5-(2,4-Bis-benzyloxy-5-chlorophenyl)-4-(4-methoxy-phenyl)-isoxazole-3-carboxylic acid ethylamide (0.213 mg, 0.374 mmol) in dichloromethane (5 mL) under a nitrogen atmosphere was added a 1.0M solution of Boron trichloride in dichloromethane (1.12 mL; 1.12 mmol). The reaction mixture was stirred at 0° C. for 15 minutes then at ambient temperature for 35 minutes. The reaction mixture was re-cooled to 0° C. and quenched by the addition of saturated aqueous sodium hydrogen carbonate solution (5 mL). After stirring for 5 minutes the dichloromethane was removed in vacuo and the residue was partitioned between ethyl acetate (30 mL) and water (30 mL). The phases were separated and the organic phase was washed with water (30 mL), saturated aqueous sodium chloride solution (30 mL) then dried over sodium sulphate. The mixture was filtered and the filtrate solvents were removed in vacuo to afford a foam-like colourless solid which was purified by adsorption onto silica gel then flash chromatography on silica gel (10 g IST) eluting with 50% ethyl acetate in hexane. This affords 5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-methoxy-phenyl)-isoxazole-3-carboxylic acid ethylamide as a colourless solid (0.097 g; 67%). LCMS: [M+H]+ 391, 389 (37Cl; 35Cl). 1H NMR (400 MHz, d6-DMSO) □ 1.08 (t, 3H), 3.22 (m, 2H), 3.73 (s, 3H), 6.59 (s 1H), 6.87 (d, 1H), 7.13-7.17 (m, 3H), 8.88 (brt, 1H), 10.09 (s, 1H), 10.62 (s, 1H).
Name
5-(2,4-Bis-benzyloxy-5-chlorophenyl)-4-(4-methoxy-phenyl)-isoxazole-3-carboxylic acid ethylamide
Quantity
0.213 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[C:9]([C:19]2[CH:24]=[C:23]([Cl:25])[C:22]([O:26]CC3C=CC=CC=3)=[CH:21][C:20]=2[O:34]CC2C=CC=CC=2)[O:8][N:7]=1)=[O:5])[CH3:2].B(Cl)(Cl)Cl>ClCCl>[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[C:9]([C:19]2[CH:24]=[C:23]([Cl:25])[C:22]([OH:26])=[CH:21][C:20]=2[OH:34])[O:8][N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
5-(2,4-Bis-benzyloxy-5-chlorophenyl)-4-(4-methoxy-phenyl)-isoxazole-3-carboxylic acid ethylamide
Quantity
0.213 mg
Type
reactant
Smiles
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)OC)C1=C(C=C(C(=C1)Cl)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
1.12 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was re-cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated aqueous sodium hydrogen carbonate solution (5 mL)
STIRRING
Type
STIRRING
Details
After stirring for 5 minutes the dichloromethane
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (30 mL) and water (30 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water (30 mL), saturated aqueous sodium chloride solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a foam-like colourless solid which
CUSTOM
Type
CUSTOM
Details
was purified by adsorption onto silica gel
WASH
Type
WASH
Details
flash chromatography on silica gel (10 g IST) eluting with 50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)OC)C1=C(C=C(C(=C1)Cl)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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